2,7-Diazaspiro[4.4]nonane dihydrobromide
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Overview
Description
2,7-Diazaspiro[44]nonane dihydrobromide is a chemical compound with the molecular formula C₇H₁₆Br₂N₂ It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Mechanism of Action
Target of Action
Related compounds have been reported to interact with sigma receptors (srs), specifically sigma-1 (s1r) and sigma-2 (s2r) receptors . These receptors are involved in several biological and pathological conditions .
Mode of Action
Compounds with similar structures have been reported to act as ligands for sigma receptors, affecting their binding affinities . The interaction of these compounds with their targets can lead to changes in cellular signaling and function .
Biochemical Pathways
Sigma receptors, which are potential targets of this compound, are known to interact with various ion channels and g-protein-coupled receptors, influencing numerous biochemical pathways .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is a substrate for p-glycoprotein . It is also reported to be an inhibitor of CYP3A4, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound.
Result of Action
Related compounds acting on sigma receptors have been associated with analgesic effects in both animals and humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diazaspiro[4.4]nonane dihydrobromide typically involves the reaction of appropriate amines with cyclic ketones or aldehydes. One common method includes the cyclization of 1,4-diaminobutane with cyclobutanone under acidic conditions, followed by treatment with hydrobromic acid to yield the dihydrobromide salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,7-Diazaspiro[4.4]nonane dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed:
Oxidation: N-oxides of the spirocyclic amine.
Reduction: Various secondary and tertiary amines.
Substitution: Azides, nitriles, and other substituted derivatives.
Scientific Research Applications
2,7-Diazaspiro[4.4]nonane dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential as a scaffold in drug design, particularly for targeting neurological receptors.
Comparison with Similar Compounds
2,7-Diazaspiro[4.4]nonane: The parent compound without the dihydrobromide salt.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A derivative with a tert-butyl ester group.
1,6-Diazaspiro[4.4]nonane-2,7-dione: A related compound with a dione functional group.
Uniqueness: 2,7-Diazaspiro[4.4]nonane dihydrobromide is unique due to its specific spirocyclic structure combined with the dihydrobromide salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonane;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQDVDOYIWDCNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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